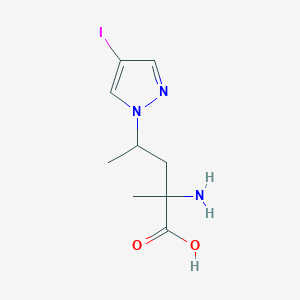
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid is a compound that features an amino acid backbone with a pyrazole ring substituted with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves the introduction of the pyrazole ring onto the amino acid backbone. This can be achieved through a series of reactions including halogenation, amination, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives with substituted pyrazole rings, such as:
- 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoic acid
- 2-Amino-4-(4-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid
Uniqueness
The uniqueness of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its chloro, bromo, and methyl counterparts. This makes it a valuable compound for exploring new chemical reactions and biological activities .
Eigenschaften
Molekularformel |
C9H14IN3O2 |
|---|---|
Molekulargewicht |
323.13 g/mol |
IUPAC-Name |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C9H14IN3O2/c1-6(3-9(2,11)8(14)15)13-5-7(10)4-12-13/h4-6H,3,11H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QDTNXIIHXQTEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C(=O)O)N)N1C=C(C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)

![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)





-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)


